molecular formula C15H19BrClNO3 B8127475 [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8127475
M. Wt: 376.67 g/mol
InChI Key: YXGMFMFPHNHMGR-UHFFFAOYSA-N
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Description

[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a carbamic acid ester, with a phenoxymethyl group substituted with bromine and chlorine atoms. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxymethyl intermediate: This step involves the reaction of 4-bromo-3-chlorophenol with an appropriate alkylating agent to form the phenoxymethyl intermediate.

    Cyclopropylation: The phenoxymethyl intermediate is then reacted with a cyclopropylating agent under specific conditions to introduce the cyclopropyl group.

    Carbamate formation: The final step involves the reaction of the cyclopropylated intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and phenoxymethyl groups.

    Hydrolysis: The ester bond in the carbamic acid tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carbamic acid.

Scientific Research Applications

[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

    [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.

    [1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.

The uniqueness of This compound lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-[(4-bromo-3-chlorophenoxy)methyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMFMFPHNHMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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